(1E)-8-chloro-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrroloquinoline core. Its systematic name is ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate .
- It contains several functional groups, including an ester, a ketone, and a chloro substituent.
- The compound’s structure suggests potential biological activity and interesting properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate precursors to form the pyrroloquinoline core, followed by esterification to introduce the ethyl group.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic pathway, but they might involve reflux, acid/base catalysis, and purification steps.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: Hydrolysis would yield the corresponding carboxylic acid, while oxidation or reduction could lead to modified derivatives.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular components.
Medicine: Exploring its pharmacological properties, such as anticancer or antimicrobial effects.
Industry: Assessing its use in materials science or as a starting material for drug development.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlighting its unique features would require a detailed comparison with known compounds.
Remember that this compound’s potential applications and mechanisms are still an active area of research, and further studies are needed to fully understand its properties and behavior
- ChemSpider: Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
- Research Paper: 新型苯并咪唑衍生物:设计、合成、对接和生物学评价
- ChemicalBook: Compound Information
- ChEBI: (2-{9-hydroxy-2-oxo-2H,8H,9H-furo[2,3-h]chromen-8-yl}-2-[(3-methylbut-2-enoyl)oxy]propoxy)sulfonic acid
- MDPI: Effects of the Novel Compound DK223
Properties
Molecular Formula |
C32H26ClNO5 |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethylidene]-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C32H26ClNO5/c1-31(2)17-32(3,19-10-6-5-7-11-19)24-15-20(33)14-21-22(29(36)34(31)27(21)24)16-25(35)23-13-18-9-8-12-26(38-4)28(18)39-30(23)37/h5-16H,17H2,1-4H3/b22-16+ |
InChI Key |
VFTCXYPRRJKZAM-CJLVFECKSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Cl)(C)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O)Cl)(C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.